2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide
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Overview
Description
2-Chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide, a cyano group, and a tetrahydrocyclohepta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-1,4,5,6,7,8-hexahydro-1lambda3-cyclohepta[b]thiophen-2-yl)acetamide
- 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide
Uniqueness
Compared to similar compounds, 2-chloro-N~1~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a cyano group, which can significantly influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H14ClN3O3S |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c18-14-8-10(21(23)24)6-7-12(14)16(22)20-17-13(9-19)11-4-2-1-3-5-15(11)25-17/h6-8H,1-5H2,(H,20,22) |
InChI Key |
MLIOCKTVIBJXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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